molecular formula C22H16N2O5S B606759 Rnr inhibitor COH29 CAS No. 1190932-38-7

Rnr inhibitor COH29

Cat. No. B606759
M. Wt: 420.439
InChI Key: LGGDLPSXAGQFSG-UHFFFAOYSA-N
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Description

COH29 is an orally available, aromatically substituted thiazole and inhibitor of the human ribonucleotide reductase (RNR), with potential antineoplastic activity . It is a potent inhibitor of both the α and β subunits of RNR with IC50s of 16 μM .


Synthesis Analysis

COH29 was identified by virtual screening of the National Cancer Institute (NCI) diverse small-molecule database . The development of COH29 involved structure- and mechanism-based approaches . It was found that COH29 could overcome the known drawbacks of the existing RNR inhibitors .


Molecular Structure Analysis

COH29 binds to the ligand-binding pocket of the RNR M2 subunit (hRRM2) near the C-terminal tail . This blocks the interaction between the hRRM1 and hRRM2 subunits and interferes with the assembly of the active hRRM1/hRRM2 complex of RNR .


Chemical Reactions Analysis

The binding of COH29 to the ligand-binding pocket of the RNR M2 subunit (hRRM2) near the C-terminal tail blocks the interaction between the hRRM1 and hRRM2 subunits . This interferes with the assembly of the active hRRM1/hRRM2 complex of RNR .


Physical And Chemical Properties Analysis

The molecular weight of COH29 is 420.44 and its molecular formula is C22H16N2O5S .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Oncology, specifically the treatment of Adrenocortical Carcinoma (ACC) .

Summary of the Application

COH29, a dual RNR-inhibitor, has been used in combination with gemcitabine (G) and cisplatin © to modulate the expression of genes coding for the RNR subunits, RNR protein abundance, RNR activity, and overall cell viability in preclinical models for ACC .

Results or Outcomes

The combination of gemcitabine, cisplatin, and COH29 was able to strongly modulate the expression of genes coding for the RNR subunits, RNR protein abundance, RNR activity, and overall cell viability in preclinical models for ACC .

Application in Overcoming Drug Resistance in Cancer Cells

Specific Scientific Field

This application is also in the field of Oncology, specifically in overcoming drug resistance in cancer cells .

Summary of the Application

COH29 has been developed as a novel class of RNR inhibitors that can overcome hydroxyurea and gemcitabine resistance in cancer cells .

Results or Outcomes

COH29 effectively inhibited proliferation of most cell lines in the NCI 60 human cancer panel, most notably ovarian cancer and leukemia, but exerted little effect on normal fibroblasts or endothelial cells .

Application in Atypical Teratoid Rhabdoid Tumor Treatment

Specific Scientific Field

This application falls under the field of Oncology, specifically the treatment of Atypical Teratoid Rhabdoid Tumors (ATRT) .

Summary of the Application

COH29 has been used to suppress DNA damage response and activate apoptosis in ATRT .

Methods of Application

The expression of RRM2 was evaluated by molecular profiling analysis and was confirmed by IHC in both ATRT patients and PDX tissues . In vitro experiments showed that treatment with COH29 resulted in a significant decrease in ATRT colony formation, cell proliferation, and migration .

Results or Outcomes

COH29 treatment led to genomic instability, suppressed homologous recombinant DNA damage repair, and subsequently induced ATRT cell death through apoptosis . The promising effect of COH29 on ATRT suggests its potential suitability for clinical trials as a novel therapeutic approach for ATRT .

Application in DNA Repair Pathway Inhibition

Specific Scientific Field

This application is in the field of Molecular Biology, specifically in the inhibition of DNA repair pathways .

Summary of the Application

COH29 has been found to reduce the expression of DNA repair pathway genes .

Results or Outcomes

Microarray gene expression profiling showed that COH29 reduces the expression of DNA repair pathway genes .

Application in Inhibiting Cancer Cell Growth

Specific Scientific Field

This application falls under the field of Oncology, specifically in inhibiting cancer cell growth .

Summary of the Application

COH29 has been developed as a novel class of RNR inhibitors that can inhibit cancer cell growth and overcome drug resistance .

Results or Outcomes

COH29 effectively inhibited proliferation of most cell lines in the NCI 60 human cancer panel, most notably ovarian cancer and leukemia, but exerted little effect on normal fibroblasts or endothelial cells . In mouse xenograft models of human cancer, COH29 treatment reduced tumor growth compared with vehicle .

Application in Blocking RNR Holoenzyme Formation

Specific Scientific Field

This application is in the field of Molecular Biology, specifically in blocking RNR holoenzyme formation .

Summary of the Application

COH29 has been found to block the interaction between the hRRM1 and hRRM2 subunits and interfere with the assembly of the active hRRM1/hRRM2 complex of RNR .

Results or Outcomes

The binding of COH29 to the ligand-binding pocket of the RNR M2 subunit (hRRM2) near the C-terminal tail blocks the interaction between the hRRM1 and hRRM2 subunits and interferes with the assembly of the active hRRM1/hRRM2 complex of RNR .

Safety And Hazards

COH29 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In a phase I trial, the side effects and best dose of COH29 were studied in treating patients with solid tumors that are refractory to standard therapy or for which no standard therapy exists .

Future Directions

COH29 could overcome the known drawbacks of the existing RNR inhibitors and is a potentially attractive antineoplastic agent . It has broad potential for improved treatment of human cancer . A relevant study on prostate cancer revealed that COH29 inhibited oncogenic activity in vitro and could be a potential therapeutic option for this type of cancer .

properties

IUPAC Name

N-[4-(3,4-dihydroxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-3,4-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5S/c25-15-8-6-13(10-17(15)27)19-20(12-4-2-1-3-5-12)30-22(23-19)24-21(29)14-7-9-16(26)18(28)11-14/h1-11,25-28H,(H,23,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGDLPSXAGQFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rnr inhibitor COH29

CAS RN

1190932-38-7
Record name COH-29
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190932387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name COH-29
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07802BU06S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
MC Chen, B Zhou, K Zhang, YC Yuan, F Un, S Hu… - Molecular …, 2015 - ASPET
… In summary, we describe here additional biologic effects of the RNR inhibitor COH29 that … In this study, we sought to further define the biologic effects of the novel RNR inhibitor COH29, …
Number of citations: 27 molpharm.aspetjournals.org
B Zhou, L Su, S Hu, W Hu, MLR Yip, J Wu, S Gaur… - Cancer research, 2013 - AACR
… By lead optimization, we developed the novel RNR inhibitor COH29 that acted as a potent inhibitor of both recombinant and cellular human RNR enzymes. COH29 overcame …
Number of citations: 82 aacrjournals.org
A Nguyen, M Dzulko, J Murr, Y Yen, G Schneider… - Cells, 2021 - mdpi.com
… To control these data, we treated S411 cells with the novel RNR inhibitor COH29, which inhibits RNR more avidly than hydroxyurea does [44]. COH29 dose-dependently stalled S411 …
Number of citations: 2 www.mdpi.com
C Bothou, A Sharma, A Oo, B Kim, P Perge, P Igaz… - Cancers, 2021 - mdpi.com
… Here we report for the first time on a therapeutic combination of gemcitabine (G), cisplatin (C), and the dual RNR-inhibitor COH29, which is able to strongly modulate the expression of …
Number of citations: 13 www.mdpi.com
YZ Mazzu, J Armenia, G Chakraborty, Y Yoshikawa… - Clinical Cancer …, 2019 - AACR
… The recent novel RNR inhibitor COH29 was designed to target a ligand pocket of RRM2 and showed low side effects (38, 39). COH29 is currently in a phase I trial to treat multiple solid …
Number of citations: 109 aacrjournals.org
A Afrasiabi, F Fiuji, R Mirhafez, A Avan - Atlas Genet Cytogenet Oncol …, 2015 - Citeseer
… In particular, Zhou and colleagues showed that inhibition of RRM2 by novel RNR inhibitor COH29 inhibited the proliferation of most cell lines in the human cancer panel, mostly ovarian …
Number of citations: 1 citeseerx.ist.psu.edu
GH Kho, GRA Froemming, RB Zain… - Academic Journal of …, 2016 - eprints.um.edu.my
Gene inactivation by promoter hypermethylation is a common occurrence in the development of various human cancers including oral cancer. Previous evidences observed that DNA …
Number of citations: 1 eprints.um.edu.my
BL Greene, G Kang, C Cui, M Bennati… - Annual review of …, 2020 - annualreviews.org
… This observation provides an example of DNA repair inhibition (98), in this case genetically, that potentiates the effects of the RNR inhibitor COH29. …
Number of citations: 114 www.annualreviews.org
H Wang, X He, L Zhang, H Dong… - Blood, The Journal …, 2022 - ashpublications.org
… To test the possibility, we used an RNR inhibitor COH29, which targets the ligand-binding pocket of RRM2. Supplementation with COH29 alleviated dNTP imbalance (Figure 2C-D; …
Number of citations: 8 ashpublications.org
J Arnold - 2022 - rave.ohiolink.edu
The development of effective chemotherapy regimens has had a tremendous positive impact on overall survival in patients with inoperable cancer. Despite these advances, developing …
Number of citations: 0 rave.ohiolink.edu

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